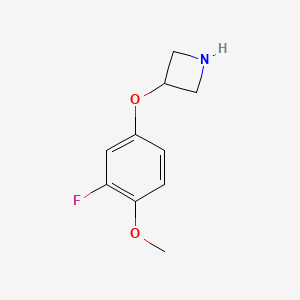
(S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
準備方法
The synthesis of (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one typically involves the condensation of an appropriate benzylamine derivative with a cyclohexylacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
化学反応の分析
(S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions using appropriate nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives, such as:
Linezolid: An antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another antibiotic with similar applications but improved potency and safety profile.
The uniqueness of this compound lies in its specific chiral structure and the resulting biological activities, which may differ from other oxazolidinone derivatives.
特性
分子式 |
C18H23NO3 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
(4S)-4-benzyl-3-(2-cyclohexylacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H23NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-16H,2,5-6,9-13H2/t16-/m0/s1 |
InChIキー |
ZDGXSVLDHONTSD-INIZCTEOSA-N |
異性体SMILES |
C1CCC(CC1)CC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
正規SMILES |
C1CCC(CC1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B12067583.png)

![6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067603.png)
![[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate](/img/structure/B12067605.png)

![2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-](/img/structure/B12067614.png)



![(8R,9S,10R,13S,14S,16S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12067648.png)
